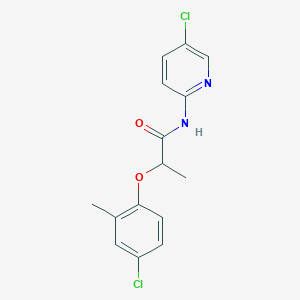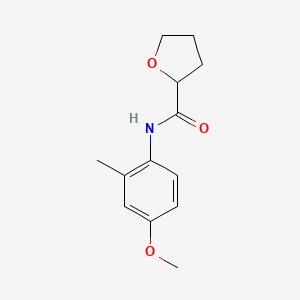
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide
描述
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide, also known as MTCA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MTCA is a derivative of the natural product tetrahydrocannabinol (THC), which is found in the cannabis plant. However, unlike THC, MTCA does not have any psychoactive effects and is not used for recreational purposes. Instead, MTCA is being investigated for its potential therapeutic properties and as a tool for studying the endocannabinoid system.
作用机制
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide acts as a CB1 receptor antagonist by binding to the CB1 receptor and preventing the activation of downstream signaling pathways. This mechanism of action has been shown to be effective in blocking the effects of cannabinoids such as THC and anandamide, which are known to activate CB1 receptors.
Biochemical and Physiological Effects:
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. For example, N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has been shown to reduce the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction. N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has also been shown to reduce the expression of pro-inflammatory cytokines, which are involved in the immune response.
实验室实验的优点和局限性
One advantage of using N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide in lab experiments is that it is a selective CB1 receptor antagonist, which means that it can block the effects of cannabinoids without affecting other signaling pathways. This makes N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide a valuable tool for studying the endocannabinoid system and the role of CB1 receptors in various physiological processes. One limitation of using N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide is that it has a relatively short half-life, which means that it may need to be administered frequently in order to maintain its effects.
未来方向
There are a number of potential future directions for research on N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide. One area of interest is the role of CB1 receptors in various disease states, such as addiction, anxiety, and depression. N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide could be used as a tool to study the effects of CB1 receptor modulation in these conditions. Another area of interest is the development of more selective CB1 receptor antagonists, which could have therapeutic potential in a range of conditions. Finally, there is interest in the development of N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide as a clinical tool for studying the endocannabinoid system in humans.
科学研究应用
N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide has been studied for its potential applications in scientific research, particularly in the field of cannabinoid pharmacology. N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide is a CB1 receptor antagonist, which means that it can block the effects of cannabinoids that bind to CB1 receptors in the brain and nervous system. This property makes N-(4-methoxy-2-methylphenyl)tetrahydro-2-furancarboxamide a valuable tool for studying the endocannabinoid system and the role of CB1 receptors in various physiological processes.
属性
IUPAC Name |
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9-8-10(16-2)5-6-11(9)14-13(15)12-4-3-7-17-12/h5-6,8,12H,3-4,7H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRNILLVWLGBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-2-methylphenyl)oxolane-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



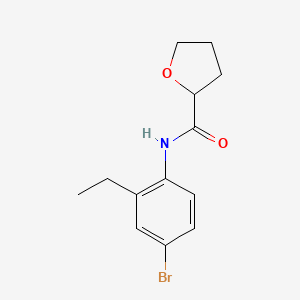
![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4180414.png)
![N-(4-{[(4-chlorophenyl)amino]sulfonyl}phenyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B4180426.png)
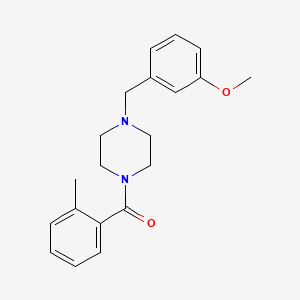
![N-[4-(1-piperidinylmethyl)phenyl]isonicotinamide](/img/structure/B4180447.png)
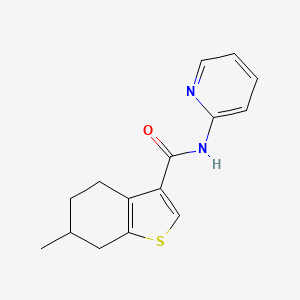
![N-[4-(4-morpholinylcarbonyl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B4180472.png)

![N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide](/img/structure/B4180490.png)
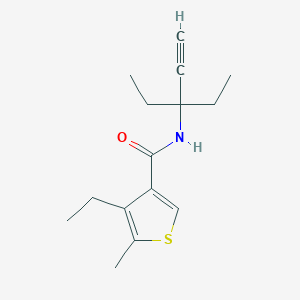
![8-(2-nitrobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4180505.png)
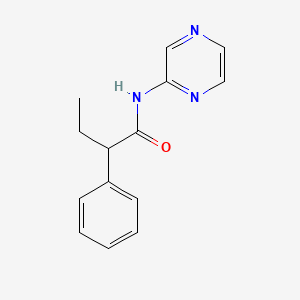
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-2-chlorobenzamide](/img/structure/B4180514.png)
